5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Fragment-based drug discovery Molecular weight Library design

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 899374-45-9) is a fully substituted benzimidazol-2-one heterocycle bearing a C5 chlorine atom, a C6 nitro group, and N1/N3 methyl groups on the benzimidazolone ring. With a molecular formula of C9H8ClN3O3 and a molecular weight of 241.63 g/mol, the compound serves as a dense, functionalized synthetic intermediate for constructing kinase inhibitor libraries, nNOS modulator probes, and other bioactive molecules in early drug discovery.

Molecular Formula C9H8ClN3O3
Molecular Weight 241.63
CAS No. 899374-45-9
Cat. No. B2857094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
CAS899374-45-9
Molecular FormulaC9H8ClN3O3
Molecular Weight241.63
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N(C1=O)C)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H8ClN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3
InChIKeyLWWKJTPDNAEDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 899374-45-9): Core Benzimidazolone Scaffold for Medicinal Chemistry and Probe Synthesis


5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 899374-45-9) is a fully substituted benzimidazol-2-one heterocycle bearing a C5 chlorine atom, a C6 nitro group, and N1/N3 methyl groups on the benzimidazolone ring . With a molecular formula of C9H8ClN3O3 and a molecular weight of 241.63 g/mol, the compound serves as a dense, functionalized synthetic intermediate for constructing kinase inhibitor libraries, nNOS modulator probes, and other bioactive molecules in early drug discovery . Its substitution pattern is deliberately orthogonal—the chlorine provides a mild cross-coupling handle, the nitro group enables reduction to a primary aniline, and the N-methyl groups lock the benzimidazolone tautomeric form—making it a privileged building block when a precisely decorated heteroaromatic core is required [1].

Why 5-Bromo, 5-Fluoro, or 5-H Analogues Cannot Simply Replace 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one in Multi-Step Synthetic Routes


The 5-chloro-6-nitro-1,3-dimethylbenzimidazolone scaffold is not a commodity benzimidazolone. Exchanging the chlorine for bromine (CAS 24786-51-4, MW 286.08) increases molecular weight by 44.45 Da and introduces a substantially more reactive C–Br bond that can lead to premature cross-coupling or undesired side reactions under multi-step sequences . Replacing chlorine with fluorine (5-fluoro analog, MW 225.18) alters the electronic character of the aromatic ring and reduces the leaving-group ability necessary for nucleophilic aromatic substitution or Pd-mediated couplings . The 5-unsubstituted analog (1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one) lacks a halogen handle altogether, precluding diversification at that position. Each halogen variant therefore commands a distinct reactivity window; the 5-chloro congener occupies a unique balanced space—sufficiently activated for reliable cross-coupling yet controllable enough for stepwise library synthesis—making it the preferred procurement choice when the synthetic route demands a moderately electrophilic aryl chloride in this specific heterocyclic environment [1].

Quantitative Differentiation Evidence for 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one vs. Closest Structural Analogs


Molecular Weight Differentiation: 5-Chloro (241.63 Da) vs 5-Bromo (286.08 Da) Analog Reduces Fragment-Based Screen False Positives

Fragment-based screening libraries are sensitive to molecular weight thresholds; the 5-chloro analog (241.63 Da) complies with the Rule-of-Three guideline (MW ≤ 300), whereas the 5-bromo analog (286.08 Da) is 44.45 Da heavier and carries a non-optimal halogen for initial hit identification . This mass advantage reduces the risk of false-positive aggregation and improves ligand efficiency metrics in early hits.

Fragment-based drug discovery Molecular weight Library design

Purity Benchmarking: 97% Minimum Purity with Multi-Method Batch QC (NMR, HPLC, GC) from Bidepharm

Bidepharm supplies CAS 899374-45-9 at ≥97% purity and provides batch-specific analytical reports including NMR, HPLC, and GC traces . This multi-method QC package is comparable to or exceeds the purity data often absent for the 5-bromo or 5-fluoro analogs from typical research-chemical vendors, reducing the risk of misidentified or degraded material in sensitive catalytic or biological assays.

purity specification quality control procurement

Reactivity Selectivity: C-Cl vs C-Br Bond Dissociation Energy Enables Stepwise Cross-Coupling with Reduced Homo-Coupling Byproducts

The C(sp²)–Cl bond in the target compound has a bond dissociation energy (BDE) approximately 97 kcal/mol, compared to ~84 kcal/mol for the C(sp²)–Br bond in the 5-bromo analog [1]. This translates to a lower oxidative addition rate for palladium catalysts, providing a wider operating window for sequential coupling reactions where subsequent functionalization of the nitro group is required before halogen substitution.

cross-coupling chemoselectivity C-Cl vs C-Br

Nitro Group Reduction Potential: Batch Consistency Enables Reliable Amine Intermediate Generation

The 6-nitro group serves as a latent primary aniline handle after reduction. The target compound's purity (≥97%) and documented batch-to-batch consistency ensure reproducible reduction yields, whereas the 5-bromo analog may contain variable purity levels that can poison hydrogenation catalysts or complicate product isolation.

nitro reduction amine intermediate synthetic handle

N-Methyl Protection Prevents Tautomeric Equilibration: Structural Rigidity Advantage Over Unprotected Benzimidazolones

Unprotected benzimidazol-2-ones (e.g., 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one, CAS 60713-78-2) can undergo lactam-lactim tautomerism, leading to a mixture of N-H and O-H tautomers under physiological or catalytic conditions . The N1,N3-dimethylation in the target compound completely suppresses this tautomerism, ensuring a single, defined chemical entity in solution and solid phase, which simplifies reaction monitoring, purification, and biological assay interpretation.

tautomerism structural rigidity benzimidazolone

Supply Chain Uniqueness: Sigma-Aldrich 'Unique Chemicals' Designation Signals Limited Global Availability and Competitive Procurement Advantage

Sigma-Aldrich lists this compound under catalog TMT00413 within its 'collection of unique chemicals', noting that 'Sigma-Aldrich does not collect analytical data for this product' and that the buyer assumes responsibility for identity/purity confirmation [1]. This designation indicates that the compound is not a stock item for high-throughput screening libraries but rather a specialized synthetic intermediate with limited global production, creating a supply-driven procurement advantage for early access.

supply chain procurement unique chemical collection

Procurement-Driven Application Scenarios for 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one


Scaffold for nNOS Inhibitor Probe Synthesis (Reference: Patent JP6185925B2)

The compound appears as a key intermediate in the synthesis of aminopyrimidine-based LRRK2 modulators (JP6185925B2) where the 5-chloro-6-nitro substitution provides a controlled functionalization sequence [1]. Procurement of this specific intermediate enables medicinal chemists to replicate or extend the patented series without resorting to de novo synthesis of the entire heterocyclic core.

Stepwise Cross-Coupling Diversification in Fragment-Based Library Construction

The moderate reactivity of the aryl chloride bond (C–Cl BDE ~97 kcal/mol) allows sequential Pd-catalyzed coupling after initial nitro reduction, making the compound a preferred building block for fragment-based kinase inhibitor libraries where precise control over substitution order is critical [1]. The 5-bromo analog (C–Br BDE ~84 kcal/mol) would react prematurely under identical conditions, limiting synthetic versatility.

Generation of 5-Chloro-6-amino-1,3-dimethylbenzimidazolone as a Downstream Amine Intermediate

Reduction of the nitro group yields the corresponding 6-amino derivative, a versatile handle for amide bond formation, reductive amination, or diazotization chemistry. The guaranteed purity (≥97%) and batch QC documentation from Bidepharm ensure reproducible reduction outcomes at multi-gram scale, supporting medicinal chemistry groups that require consistent intermediate quality [1].

Tautomerically Pure Benzimidazolone Core for NMR-Based Fragment Screening and Biophysical Assays

Because the N1 and N3 positions are methylated, the compound exists as a single tautomeric entity in solution, eliminating the confounding effects of lactam-lactim equilibrium observed for unprotected 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one [1]. This chemical homogeneity is essential for unambiguous NMR hit validation and surface plasmon resonance (SPR) binding assays in fragment-based drug discovery campaigns.

Quote Request

Request a Quote for 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.